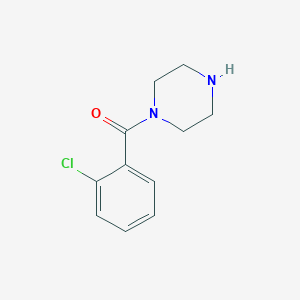

1-(2-chlorobenzoyl)piperazine

Description

Overview of the Compound's Significance in Medicinal Chemistry and Pharmacology

1-(2-chlorobenzoyl)piperazine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. ontosight.ai Its structure, featuring a piperazine (B1678402) ring linked to a 2-chlorobenzoyl group, makes it a subject of interest for potential therapeutic applications. ontosight.ai The piperazine moiety is a "privileged scaffold" in drug design, known for its ability to interact with multiple biological targets. tandfonline.comresearchgate.net This structural element is present in numerous approved drugs across various therapeutic areas. tandfonline.comresearchgate.netacs.org

The significance of this compound lies in its potential pharmacological activities, which are currently being explored in academic and preclinical research. ontosight.ai Piperazine derivatives, as a class, are investigated for a wide array of biological effects, including neuroprotective, anti-inflammatory, antimicrobial, and antifungal properties. ontosight.airesearchgate.net Specifically, research has pointed towards the potential for these compounds to act on the central nervous system, with some derivatives showing promise in treating psychiatric and neurological disorders. ontosight.ai The substitution pattern on the piperazine ring can significantly influence the compound's biological activity, making derivatives like this compound key subjects of structure-activity relationship (SAR) studies. ajpp.inresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C11H13ClN2O |

| Molecular Weight | ~224.69 g/mol |

| CAS Number | 13754-45-5 |

| Synonyms | (2-chlorophenyl)(piperazin-1-yl)methanone, CHEMBL1378602 |

Data sourced from various chemical databases and research articles. ontosight.ai

Historical Context of Piperazine Derivatives in Drug Discovery

The piperazine ring is a well-established structural motif in medicinal chemistry with a long history of application in drug discovery. nih.gov Initially, piperazine derivatives were recognized for their anthelmintic properties. nih.gov Over time, the versatility of the piperazine scaffold became increasingly apparent, leading to its incorporation into a wide range of therapeutic agents. tandfonline.comresearchgate.net

The unique physicochemical properties of piperazine, such as its solubility, basicity, and reactivity, have made it an invaluable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com In the mid to late 20th century, numerous aryl piperazines, including derivatives of chlorophenyl piperazine, were developed and reached clinical application for treating conditions like depression, psychosis, and anxiety. ajpp.in This historical success has cemented the status of the piperazine core as a "privileged structure" in drug discovery, continually inspiring the design of new therapeutic agents. tandfonline.comresearchgate.net The development of drugs like imatinib, olaparib, and bosutinib (B1684425) for cancer therapy further underscores the importance of the piperazine pharmacophore in modern medicine. researchgate.net

Rationale for Focusing on this compound in Current Research

The current research focus on this compound stems from the established therapeutic potential of the broader class of piperazine derivatives and the specific influence of the 2-chlorobenzoyl substitution. The presence and position of the chloro-substituent on the benzoyl ring can significantly impact the compound's biological activity. For instance, research has shown that among certain 1-(substituted benzyl)-4-(substituted benzoyl)piperazines exhibiting central nervous system depressant activity, the derivative 1-(2-chlorobenzyl)-4-(2-chlorobenzoyl)piperazine displayed maximum activity, highlighting the importance of the 2-chloro substitution. nih.govkarger.com

Furthermore, the piperazine scaffold itself is known to be a key component in molecules targeting various biological pathways. nih.govijpras.com The structural diversity achievable by modifying the piperazine ring allows for the fine-tuning of a compound's properties, making it a promising candidate for drug discovery efforts. researchgate.net Researchers are actively synthesizing and evaluating derivatives of this compound to explore their efficacy in preclinical models for a range of conditions, including psychiatric disorders and neurological diseases. ontosight.ai The ongoing investigation into this specific compound is driven by the potential to develop novel therapeutics with improved efficacy and safety profiles.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of academic research. The primary objective is to present a scientifically accurate and informative summary based on existing literature. The scope is strictly limited to the following areas:

: This section will cover the compound's significance in medicinal chemistry and pharmacology, the historical context of piperazine derivatives in drug discovery, the rationale for the current research focus on this specific compound, and the scope of this article.

The content will be presented in a professional and authoritative tone, drawing from a diverse range of scientific sources. The article will include detailed research findings and data tables to support the text. Information regarding dosage, administration, and adverse effects is explicitly excluded to maintain a focus on the fundamental scientific aspects of the compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXGHBPPSTVPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366183 | |

| Record name | (2-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-45-5 | |

| Record name | (2-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-benzoyl)-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 2 Chlorobenzoyl Piperazine

Established Synthetic Pathways for the Core Compound

The most common and established method for synthesizing 1-(2-chlorobenzoyl)piperazine is through the direct acylation of piperazine (B1678402). This approach is favored for its straightforward nature and relatively high yields. The process involves the reaction of piperazine with a suitable 2-chlorobenzoylating agent.

Reaction Mechanisms and Conditions for Piperazine Acylation

The fundamental reaction mechanism for the synthesis of this compound is a nucleophilic acyl substitution. In this reaction, the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the 2-chlorobenzoyl group.

The reaction typically proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of the piperazine molecule acts as a nucleophile, attacking the carbonyl carbon of the 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the chloride ion is expelled as a leaving group.

Deprotonation: A base, which can be another molecule of piperazine or an added base like triethylamine, removes a proton from the nitrogen atom that formed the new bond. This step regenerates the neutral amine and produces a hydrochloride salt as a byproduct.

To achieve mono-substitution and prevent the formation of the disubstituted product, 1,4-bis(2-chlorobenzoyl)piperazine, the reaction conditions must be carefully controlled. One common strategy is to use a large excess of piperazine, where piperazine itself acts as both the reactant and the base to neutralize the hydrogen chloride formed. google.com Another approach involves the use of a protecting group on one of the piperazine nitrogens, which is later removed. nih.govnih.gov A simplified one-pot method utilizes the in-situ formation of a piperazine-1-ium cation, which suppresses the formation of disubstituted derivatives. nih.gov

The reaction is often carried out in a suitable solvent. The choice of solvent can influence the reaction rate and yield.

| Parameter | Conditions | Source(s) |

| Reaction Type | Nucleophilic Acyl Substitution | mdpi.comresearchgate.net |

| Key Strategy | Mono-N-acylation of Piperazine | google.com |

| Control of Selectivity | Use of excess piperazine; protecting groups; in-situ protonation | google.comnih.govnih.gov |

| Common Solvents | Dichloromethane, Toluene, Acetone, Methanol | nih.govmdpi.comgoogle.com |

| Bases | Triethylamine, Potassium Carbonate, Excess Piperazine | mdpi.comchemicalbook.com |

| Temperature | 0 °C to reflux | mdpi.comgoogle.comchemicalbook.com |

Precursor Materials and Reagents

The primary precursors for the synthesis of this compound are readily available starting materials.

Piperazine: This is the core heterocyclic amine. It can be used as the free base, or in its hydrated form.

2-Chlorobenzoyl Chloride: This is the most common acylating agent for this synthesis due to its high reactivity. It is prepared from 2-chlorobenzoic acid.

Other Acylating Agents: While less common, other derivatives of 2-chlorobenzoic acid, such as anhydrides, could also be employed as the acylating agent.

Solvents: A variety of organic solvents can be used to facilitate the reaction, with dichloromethane and toluene being common choices.

Bases: An external base, such as triethylamine or an inorganic base like potassium carbonate, is often added to scavenge the HCl produced during the reaction, especially when piperazine is not used in large excess. mdpi.comchemicalbook.com

Advanced Synthetic Methodologies

Beyond the traditional acylation, research has focused on developing more sophisticated synthetic routes, including those that offer stereochemical control and adhere to the principles of green chemistry.

Stereoselective Synthesis Approaches

While this compound itself is achiral, many of its derivatives possess stereocenters, making stereoselective synthesis a critical area of investigation. The introduction of chirality can be achieved by starting with a chiral piperazine precursor or by employing stereoselective reactions during the synthesis or derivatization process.

For instance, starting with optically pure (S)-2-piperazine carboxylic acid, a selective acylation can be performed on the β-nitrogen atom with 4-chlorobenzoyl chloride, leading to a chiral derivative. mdpi.com Another approach involves the diastereoselective alkylation to introduce a second stereocenter at a later stage in the synthesis of a substituted piperazine ring. clockss.org These strategies are crucial for the synthesis of specific enantiomers or diastereomers of more complex molecules built upon the 1-(benzoyl)piperazine scaffold.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make the synthesis of piperazine derivatives more environmentally benign. researchgate.netresearchgate.netunibo.it This involves the use of greener solvents, reducing energy consumption, and minimizing waste.

Key green chemistry strategies applicable to piperazine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Microwave irradiation has been successfully used for the synthesis of various monosubstituted piperazines. nih.gov

Photoredox Catalysis: This method uses visible light and a photocatalyst to drive chemical reactions, offering a more sustainable alternative to traditional methods that may require harsh reagents or high temperatures. mdpi.comorganic-chemistry.org Organic photocatalysts are being developed to replace those based on potentially toxic and expensive transition metals. mdpi.com

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly options, such as ethanol or even water, is a key focus. unibo.it Using one of the reactants, such as piperazine, as the solvent can also be an eco-friendly and cost-effective strategy. organic-chemistry.org

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates reduces solvent usage, waste generation, and energy consumption. nih.gov

Derivatization Techniques at the Piperazine Nitrogen and Benzoyl Moiety

The structure of this compound offers two primary sites for further chemical modification: the unsubstituted nitrogen atom of the piperazine ring and the benzoyl group.

The secondary amine at the N-4 position of the piperazine ring is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as:

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl or substituted alkyl groups.

Acylation: Reaction with other acyl chlorides or anhydrides to introduce a second, different acyl group. researchgate.net

Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions can be used to attach aryl or heteroaryl groups. nih.gov Nucleophilic aromatic substitution (SNAr) is also a feasible method for attaching electron-deficient aromatic rings. nih.gov

Michael Addition: The N-4 nitrogen can act as a nucleophile in aza-Michael additions to activated alkenes. nih.gov

The benzoyl moiety also provides opportunities for derivatization, although it is generally less reactive than the free piperazine nitrogen. Potential modifications include:

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles under specific conditions, such as with phenols or thiophenols.

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

These derivatization strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships in various chemical and biological contexts.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, the introduction of diverse substituents onto the piperazine ring is a common strategy to probe these relationships. The secondary amine of the piperazine moiety provides a reactive site for the addition of various functional groups, allowing for systematic modifications.

A series of piperazine ureas were designed and synthesized to explore their potential as fatty acid amide hydrolase (FAAH) inhibitors for pain therapy nih.gov. Optimization of a lead compound led to the identification of derivatives with potent inhibitory activity and improved pharmacokinetic profiles nih.gov. Similarly, SAR studies on triazine derivatives, which can be conceptually linked to modifications of the piperazine scaffold, have led to the development of potent and selective Tie-2 inhibitors nih.gov. These studies often involve reversing amide connectivity and incorporating different hinge-binding moieties to enhance potency and selectivity nih.gov.

The goal of these substitutions is to enhance the compound's interaction with its biological target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and reduce potential toxicity. By evaluating how these changes affect efficacy, researchers can build a comprehensive SAR model to guide the design of more effective therapeutic agents.

Coupling Reactions for Complex Hybrid Molecules

Coupling reactions are powerful tools for synthesizing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. In the context of this compound derivatives, these reactions enable the linkage of the piperazine core to other complex molecular fragments, creating hybrid molecules with potentially novel or enhanced biological activities.

Commonly employed methods for creating N-arylpiperazine derivatives include Palladium-catalyzed Buchwald–Hartwig coupling and Copper-catalyzed Ullmann–Goldberg reactions nih.gov. These reactions are particularly useful for coupling the piperazine nitrogen to aromatic or heteroaromatic rings nih.gov. For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully used to prepare series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, which were evaluated as inhibitors of multidrug transporters in Candida albicans rsc.org. Another example is the Sonogashira coupling, which was used to synthesize a molecule where a piperazine derivative was coupled with an ethynylimidazo[1,2-b]pyridazine nih.gov.

Multicomponent reactions, such as the Hantzsch and Biginelli reactions, have also been utilized to create novel hybrid heterocycles based on a 1,4-diphenylpiperazine core, demonstrating the versatility of piperazine scaffolds in constructing complex molecular architectures nih.gov. These advanced synthetic methods allow for the creation of diverse libraries of compounds, facilitating the discovery of molecules with unique therapeutic profiles.

Catalyst Systems and Reaction Optimization in Derivatization

The efficiency and success of derivatization reactions, particularly coupling reactions, heavily depend on the choice of catalyst and the optimization of reaction conditions. For the synthesis of N-arylpiperazines, palladium and copper-based catalyst systems are prevalent nih.gov.

In Buchwald-Hartwig amination, palladium catalysts with specialized phosphine ligands are often used to facilitate the coupling of the piperazine amine with aryl halides or triflates. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Similarly, the Ullmann–Goldberg reaction typically employs a copper catalyst, often in the presence of a ligand and a base, to promote the N-arylation nih.gov.

Reaction optimization is a crucial step to improve yields and purity. For example, in the synthesis of Venetoclax, an excess of unprotected piperazine (8 equivalents) was used to react with a functionalized pyrrolo[2,3-b]pyridine derivative to minimize the formation of the double-addition byproduct nih.gov. In other syntheses, conditions such as temperature and reaction time are carefully controlled. For instance, the acylation of a piperazine derivative with 2-chlorobenzoyl chloride is conducted at 80°C for 6 hours in anhydrous DMF with K₂CO₃ as a base to achieve yields between 85-92% . The optimization of these parameters is essential for the efficient and scalable synthesis of complex this compound derivatives.

Analytical Characterization of Synthesized Compounds

Following synthesis and purification, rigorous analytical characterization is essential to confirm the identity, structure, and purity of the newly formed this compound derivatives. A combination of spectroscopic, elemental, and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules. For piperazine derivatives, ¹H NMR spectra typically show characteristic signals for the piperazine ring protons, often as broad singlets or multiplets, in addition to signals from the aromatic and other substituent groups mdpi.comnih.govresearchgate.net. For example, the piperazine CH₂ protons in this compound hydrochloride appear in the δ 3.2–3.5 ppm range, while the aromatic protons are observed between δ 7.4–7.6 ppm . Dynamic NMR studies have also been used to investigate the conformational behavior of N,N'-substituted piperazines, revealing the presence of conformers due to the partial double bond character of the amide bond nih.govresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In derivatives of this compound, a key absorption band is the amide carbonyl (C=O) stretch, which typically appears in the range of 1635–1645 cm⁻¹ mdpi.comnih.gov. The presence of an N-H bond in a hydrochloride salt can also be identified by a broad absorption in the 2500–3000 cm⁻¹ region .

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to confirm the molecular formula nih.gov. The fragmentation patterns observed in the mass spectrum can also provide structural information.

A summary of typical spectroscopic data for piperazine derivatives is presented below.

| Technique | Functional Group / Protons | Typical Chemical Shift / Frequency | Reference |

| ¹H NMR | Aromatic Protons | δ 7.4–7.6 ppm | |

| ¹H NMR | Piperazine CH₂ | δ 3.2–3.5 ppm | |

| IR | Amide C=O Stretch | 1635–1645 cm⁻¹ | mdpi.comnih.gov |

| IR | N⁺-H Stretch (HCl Salt) | 2500–3000 cm⁻¹ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to empirically determine the molecular formula of the synthesized derivative. The experimentally found percentages are compared with the theoretically calculated values for the proposed structure. A close match between the found and calculated values provides strong evidence for the compound's identity and purity mdpi.comnih.govnih.gov. For example, for a synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative (C₂₄H₂₃Cl₃N₂O), the calculated elemental composition was C 62.42%, H 5.02%, N 6.07%. The experimental findings were C 62.38%, H 5.01%, N 6.00%, confirming the structure mdpi.com.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of the synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and for preliminary purity checks mdpi.com.

Column Chromatography: This technique is a standard method for the purification of synthesized compounds. Crude products are passed through a column of stationary phase (e.g., silica gel) and separated based on their differential adsorption, allowing for the isolation of the desired product in high purity mdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of a final compound nih.gov. A sharp, single peak in the chromatogram is indicative of a pure substance. HPLC methods can be developed using different columns and mobile phases to resolve the target compound from any starting materials, byproducts, or other impurities . For instance, C18 columns with acetonitrile-water mobile phases are effective for separating acylated piperazine products . Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to detect piperazine at low levels using HPLC-UV instrumentation when the compound itself has poor UV absorbance jocpr.comjocpr.com.

Medicinal Chemistry and Pharmacological Investigations of 1 2 Chlorobenzoyl Piperazine and Its Analogs

Biological Activity Profiling

The pharmacological investigation of 1-(2-chlorobenzoyl)piperazine and its structural analogs has revealed a broad spectrum of biological activities, particularly influencing the central nervous system and exhibiting potential as anticancer agents. Researchers have synthesized and evaluated numerous derivatives to understand their structure-activity relationships and therapeutic potential.

Central Nervous System (CNS) Activity

Derivatives of this compound have been extensively studied for their effects on the central nervous system, with significant findings in the areas of antidepressant, anxiolytic, and anticonvulsant activities.

The search for more effective and safer antidepressant medications has led to the investigation of various arylpiperazine derivatives. nih.gov These compounds often target the serotonergic system, which is known to play a crucial role in the pathophysiology of depression. nih.gov

Studies on new arylpiperazine derivatives have demonstrated significant antidepressant-like activity in preclinical models. For instance, compounds such as 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) and 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (B142947) showed positive results in the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov The antidepressant-like effects of these compounds appear to be mediated by their interaction with the serotonin (B10506) 5-HT1A receptors. nih.gov Pre-treatment with a selective 5-HT1A antagonist, WAY 100635, prevented the antidepressant-like effects of these compounds. nih.gov Furthermore, the effects were potentiated by the 5-HT2A/2C antagonist, ketanserin, and the classic antidepressant, imipramine, suggesting a complex interaction with the serotonergic system. nih.gov

A series of N-(2-methoxyphenyl)piperazine derivatives were synthesized and evaluated for their affinity towards serotonergic receptors and their potential antidepressant-like activity. researchgate.net One of the most promising compounds, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited high affinity for 5-HT1A receptors and demonstrated antidepressant-like activity in the tail suspension test at a dose of 2.5 mg/kg in mice, an effect stronger than that of imipramine. researchgate.net

Table 1: Antidepressant-like Activity of Selected Arylpiperazine Derivatives

| Compound | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide | Forced Swim Test (FST), Tail Suspension Test (TST) | Antidepressant-like activity | Interaction with 5-HT1A and 5-HT2C receptors |

| 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide | Forced Swim Test (FST), Tail Suspension Test (TST) | Antidepressant-like activity | Interaction with 5-HT1A receptors |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Tail Suspension Test | Potent antidepressant-like activity | High affinity for 5-HT1A receptors |

Anxiety disorders are a significant global health concern, and research into novel anxiolytic agents is ongoing. silae.it Piperazine (B1678402) derivatives have shown promise in this area, often through modulation of the serotonergic and GABAergic systems. nih.gov

New arylpiperazine derivatives, including 4p N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and 3o N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, have been confirmed to have anxiolytic effects in the elevated plus-maze test. nih.gov The mechanism of action for these compounds suggests a direct involvement of 5-HT1A receptors and an indirect role of the GABAergic system. nih.gov Their anxiolytic effects were reversed by a selective 5-HT1A antagonist (WAY 100635) but not by a GABAA-BDZ receptor complex antagonist (flumazenil). nih.gov

Another study investigated a novel N-cycloalkyl-N-benzoylpiperazine derivative and found statistically significant anxiolytic-like activity in the four-plate test at a dose of 50mg/kg. nih.gov This effect was interestingly abolished by pretreatment with naloxone, suggesting a potential interaction with the opioid system. nih.gov

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. mdpi.com Derivatives of this compound have been explored for their potential anticonvulsant properties.

A study focused on new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones identified several compounds with significant anticonvulsant activity. nih.gov The most active compounds, such as 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione and 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione, were effective in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, as well as the 6-Hz psychomotor seizure test. nih.gov

Another series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also demonstrated anticonvulsant potential. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a protective index more favorable than the reference drug, valproic acid, in the 6 Hz seizure test. mdpi.com

Table 2: Anticonvulsant Activity of Selected Piperazine Derivatives

| Compound | MES Test | scPTZ Test | 6 Hz Test |

|---|---|---|---|

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | Active | Active | Highly Active |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | Active | Active | Highly Active |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 100% protection at 100 mg/kg | 50% protection at 100 mg/kg | Active |

While exploring the therapeutic potential of piperazine derivatives, it is also crucial to investigate their potential neurotoxic effects. A comparative study on benzylpiperazine and benzoylpiperazine elucidated their mechanisms of cellular-based neurotoxicity in a dopaminergic human neuroblastoma cell line (SH-SY5Y). nih.gov Both compounds were found to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis. nih.gov The study evaluated the effects on the generation of reactive oxygen species, lipid peroxidation, mitochondrial complex-I activity, and the expression of various apoptotic and protective proteins. nih.gov These findings provide a foundational understanding of the neurotoxic mechanisms that can be induced by piperazine derivatives, leading to neuronal cell death. nih.gov

Anticancer Activity

The piperazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into various anticancer agents. mdpi.com Several studies have demonstrated the cytotoxic effects of this compound analogs against a range of cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cell growth inhibitory activity. nih.govnih.gov These compounds were tested against a panel of cancer cell lines including liver, breast, colon, gastric, and endometrial cancer cells. nih.govnih.gov All synthesized compounds exhibited high cytotoxicity, with a 50% growth inhibition observed at micromolar concentrations. nih.gov

Another study reported the synthesis of novel vindoline-piperazine conjugates, with some derivatives showing significant antiproliferative effects on 60 human tumor cell lines. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com

Furthermore, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed and evaluated as potential anticancer agents. mdpi.com The compound 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide displayed potent antitumor activity with lower cytotoxicity towards healthy cells compared to the standard anticancer drug doxorubicin. mdpi.com

Table 3: Cytotoxicity of Selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (GI₅₀ in µM)

| Compound | HUH7 (Liver) | MCF7 (Breast) | HCT-116 (Colon) |

|---|---|---|---|

| 5a (R=H) | Data not specified | Data not specified | Data not specified |

| 5b (R=4-F) | Data not specified | Data not specified | Data not specified |

| 5c (R=4-Cl) | Data not specified | Data not specified | Data not specified |

| 5d (R=4-Br) | Data not specified | Data not specified | Data not specified |

| 5e (R=4-CH₃) | Data not specified | Data not specified | Data not specified |

| 5f (R=4-OCH₃) | Data not specified | Data not specified | Data not specified |

| 5g (R=4-NO₂) | Data not specified | Data not specified | Data not specified |

Note: Specific GI₅₀ values were not provided in the abstract, but the study indicated high cytotoxicity at micromolar concentrations. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Derivatives of benzoylpiperazine have demonstrated significant antiproliferative activity across a variety of cancer cell lines. nih.govnih.gov A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structural analogs, were synthesized and evaluated for their cytotoxic effects. nih.govnih.govresearchgate.net All tested compounds in this series showed considerable cell growth inhibitory activity against a panel of selected cancer cell lines. nih.govnih.gov The piperazine scaffold is recognized as an important pharmacophore in the development of anticancer agents. nih.govmdpi.com Mechanistic studies suggest that the antiproliferative action of piperazines can involve the inhibition of microtubule synthesis and interference with cell cycle progression. nih.gov These actions ultimately hinder the ability of tumor cells to grow and metastasize. nih.gov The cytotoxic activity of these compounds was observed in micromolar concentrations, indicating potent effects. researchgate.net

Induction of Apoptosis

A primary mechanism through which piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gove-century.us The evasion of apoptosis is a key hallmark of cancer, and agents that can reactivate this process are valuable in oncology research. e-century.us Studies on various piperazine derivatives confirm their capability to induce apoptosis in cancer cells. e-century.usresearchgate.net For instance, a novel piperazine derivative was shown to potently trigger caspase-dependent apoptosis. researchgate.net Caspases are a family of protease enzymes that are crucial executioners of apoptosis; their activation is a defining characteristic of this cell death pathway. e-century.us The apoptotic process induced by these compounds can involve the intrinsic signaling pathway, characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. e-century.us This demonstrates that piperazine analogs can directly kill tumor cells by activating their innate cell death machinery. nih.gov

Specific Cancer Models Investigated (e.g., Liver, Breast, Colon, Gastric, Endometrial Cancer Cell Lines)

The anticancer potential of 1-benzoylpiperazine (B87115) analogs has been investigated across a diverse range of specific cancer models. Cytotoxicity was demonstrated in numerous cell lines derived from various human cancers. nih.govnih.govresearchgate.net The research included multiple cell lines for certain cancer types to provide a broader understanding of the compounds' efficacy. nih.govresearchgate.net

Specifically, the following cancer cell lines were utilized in these investigations:

Liver Cancer: HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B nih.govresearchgate.netmdpi.com

Breast Cancer: MCF7, BT20, T47D, CAMA-1 nih.govresearchgate.netmdpi.com

Colon Cancer: HCT-116 nih.govresearchgate.netmdpi.com

Gastric Cancer: KATO-3 nih.govresearchgate.netmdpi.com

Endometrial Cancer: MFE-296 nih.govresearchgate.netmdpi.com

The synthesized compounds exhibited significant cell growth inhibitory activity against these selected cell lines, highlighting the broad-spectrum potential of this chemical class. nih.gov

Table 1: Cancer Cell Lines Investigated for Cytotoxicity of 1-Benzoylpiperazine Analogs

| Cancer Type | Cell Lines Tested |

|---|---|

| Liver | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B |

| Breast | MCF7, BT20, T47D, CAMA-1 |

| Colon | HCT-116 |

| Gastric | KATO-3 |

| Endometrial | MFE-296 |

Antimicrobial Activity

The piperazine scaffold is a versatile structure that is not only integral to anticancer research but also serves as a foundation for the development of potent antimicrobial agents. researchgate.netijbpas.com Various derivatives of piperazine have been synthesized and evaluated for their activity against a range of pathogenic microorganisms, including bacteria and fungi. researchgate.netijbpas.com These studies have shown that modifications to the piperazine ring can lead to compounds with significant antibacterial and antifungal properties. researchgate.netijbpas.com

Antibacterial Efficacy (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

Substituted piperazine derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Many of the synthesized compounds have shown significant antibacterial properties. researchgate.net

Research has specifically demonstrated the efficacy of piperazine derivatives against the following pathogens:

Pseudomonas aeruginosa : This Gram-negative bacterium is a known opportunistic pathogen. Piperazine compounds have been tested for activity against it. researchgate.net

Staphylococcus aureus : A major Gram-positive pathogen, S. aureus (including methicillin-resistant strains, MRSA) has been a target for newly synthesized piperazine derivatives. researchgate.netijcmas.com In one study, a flavonol derivative incorporating a piperazine moiety (compound 2g) exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus. nih.gov

Escherichia coli : This Gram-negative bacterium is commonly used to screen for antibacterial activity. researchgate.net Several studies have confirmed that piperazine derivatives show significant activity against E. coli. nih.govnih.govmdpi.com The aforementioned compound 2g showed an MIC value of 25 µg/mL against E. coli. nih.gov

Table 2: Antibacterial Activity of a Piperazine Flavonol Derivative (Compound 2g)

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Positive | 6.25 µg/mL |

| Escherichia coli | Negative | 25 µg/mL |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

The development of novel antifungal agents is crucial due to the rise of resistant fungal strains. cabidigitallibrary.org Piperazine derivatives have emerged as a promising class of compounds with significant antifungal activity. researchgate.net Research has focused on their efficacy against clinically relevant fungal pathogens.

Candida albicans : This is the most common fungal pathogen causing opportunistic infections in humans. researchgate.net Multifunctionalized piperazine polymers and other piperazine derivatives have demonstrated effective antifungal activity against C. albicans. researchgate.netnih.gov

Aspergillus niger : This species is one of the most common causes of aspergillosis, a spectrum of diseases in humans. researchgate.netnih.gov Piperazine derivatives have been successfully tested for their inhibitory effects against A. niger. researchgate.net

Studies on alkylated piperazines and piperazine-azole hybrids have shown broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. cabidigitallibrary.org

Anti-tubercular Activity

Tuberculosis remains a major global health problem, necessitating the discovery of new and more effective drugs. Piperazine-containing compounds have been identified as a promising area of research for anti-tubercular agents. nih.govnih.gov

Systematic evaluations of piperazine-containing benzothiazinone analogues have demonstrated potent bactericidal activity against Mycobacterium tuberculosis. nih.govresearchgate.net One such analogue, TZY-5-84, displayed a Minimum Inhibitory Concentration (MIC) value against M. tuberculosis H37Rv ranging from 0.014 to 0.015 mg/L. nih.govresearchgate.net This compound was also effective against drug-resistant clinical isolates and intracellular bacilli within infected macrophage models. nih.govresearchgate.net Furthermore, combinatorial chemistry approaches have been used to synthesize libraries of chiral 1,2,4-trisubstituted piperazines, which have been screened for their activity against M. tuberculosis strain H37Rv. nih.gov These findings underscore the potential of the piperazine scaffold in the development of new treatments for tuberculosis. nih.gov

Anti-inflammatory and Analgesic Potential

The piperazine scaffold is a key feature in a variety of compounds exhibiting significant anti-inflammatory and analgesic properties. nih.gov Derivatives of this compound have been investigated for these effects in various preclinical models. For instance, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety demonstrated notable anti-inflammatory activity. nih.gov In studies using xylol-induced ear edema and carrageenan-induced paw edema in mice, several of these compounds exhibited potent effects, with some showing activity comparable to or even exceeding that of aspirin (B1665792) and indomethacin (B1671933) at the same dosage. nih.gov

Similarly, other piperazine-containing compounds have shown promise. One study found that among 29 alkylpiperazine esters, 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine was particularly effective. researchgate.net This compound was shown to prevent edema formation in rats induced by carrageenan, formalin, and dextran. researchgate.net It also demonstrated an antinociceptive effect on inflamed paws and an antipyretic effect in yeast-induced fever in rats, with analgesic and antipyretic activity greater than that of phenylbutazone (B1037). researchgate.net

Further research into thiazolo[3,2-b]-1,2,4-triazol-5-ols revealed that a derivative bearing a 4-(4-acetylphenyl)piperazine group displayed the most potent and dose-dependent analgesic and anti-inflammatory activities without causing gastric lesions. nih.gov The analgesic and anti-inflammatory potential of piperazine derivatives is a significant area of research, with studies continually exploring new analogs with improved efficacy and safety profiles. nih.govnih.govmdpi.com

Table 1: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound | Model | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| Methyl 2-(3-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate | Xylol-induced ear edema & Carrageenan-induced paw edema in mice | Potent, comparable to indomethacin | nih.gov |

| 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine | Carrageenan, formalin, and dextran-induced edema in rats | Active, more potent than phenylbutazone as an analgesic and antipyretic | researchgate.net |

| 6-(alpha-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1,2,4-triazol-5-ol with a 4-(4-acetylphenyl)piperazine moiety | Not specified | Highest and dose-dependent analgesic and anti-inflammatory activity | nih.gov |

Receptor Binding and Modulation

The pharmacological effects of this compound and its analogs are largely attributed to their interactions with a variety of neurotransmitter receptors.

Piperazine derivatives are known to interact with serotonin receptors, particularly the 5-HT2C subtype. drugbank.com Compounds like m-chlorophenylpiperazine (mCPP), an analog of this compound, act as 5-HT2C/2B receptor agonists. nih.gov The stimulus effects of mCPP are thought to be mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. thebiogrid.org The activation of 5-HT2C receptors has been linked to various physiological effects, and agonists for this receptor are being investigated for their therapeutic potential in a range of conditions, including obesity, anxiety, and depression. nih.gov Studies have shown that piperazine derivatives can stimulate phosphoinositide hydrolysis through their action on 5-HT2C receptors. drugbank.com The interaction of these compounds with serotonin receptors is complex, with some derivatives acting as agonists while others exhibit antagonist properties. drugbank.comnih.gov

Analogs of this compound have been identified as potent and selective antagonists of the dopamine (B1211576) D4 receptor. mdpi.com The piperazine scaffold is a common feature in many dopamine receptor ligands. nih.govnih.gov Structure-activity relationship (SAR) studies on indoline (B122111) and piperazine-containing derivatives have led to the identification of potent mixed D2/D4 receptor antagonists. nih.govconsensus.app The interaction of these arylpiperazine derivatives with the D2 receptor involves the protonated N1 of the piperazine ring forming a bond with Asp 86 of the receptor. nih.gov N-phenylpiperazine analogs have been shown to bind selectively to the D3 receptor over the D2 receptor. mdpi.com The development of selective D4 receptor antagonists from piperidine-based ligands is an active area of research. chemrxiv.org

Certain piperazine derivatives have been found to possess high affinity for histamine (B1213489) H3 receptors, acting as antagonists. acs.orgnih.gov Interestingly, some of these H3 receptor antagonists also exhibit nanomolar affinity for sigma-1 receptors, suggesting a dual-targeting potential. acs.orgnih.gov The piperidine (B6355638) moiety, a related cyclic amine, appears to be a critical structural element for this dual H3/σ1 receptor activity. acs.orgnih.gov

Sigma receptors, which are classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, have emerged as important targets for drug development. sigmaaldrich.com Piperazine and piperidine derivatives have been investigated as ligands for these receptors. acs.orgrsc.org Some compounds have shown high affinity and selectivity for the σ1 receptor. nih.govresearchgate.net For example, a series of benzylpiperazine derivatives were designed and characterized for their affinity towards σ1R, with one compound showing a significant improvement in σ1R selectivity compared to the lead compound. nih.gov The σ1 receptor is known to modulate several neurotransmitter systems, and its ligands are being explored for the treatment of neuropsychiatric disorders and pain. nih.gov The σ2 receptor is also a target of interest, with some piperazine derivatives showing affinity for both subtypes. acs.orgmdpi.com

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes and chronic pain. nih.govnih.gov Several classes of potent and selective P2X7 receptor antagonists have been discovered, some of which contain the piperazine moiety. nih.govresearchgate.netnih.gov These antagonists have been shown to be effective in animal models of neuropathic and inflammatory pain. nih.govnih.gov The blockade of P2X7 receptors can inhibit the release of proinflammatory cytokines like IL-1β. nih.gov The development of P2X7 antagonists represents a promising therapeutic strategy for chronic pain and inflammation. nih.gov Some compounds have been identified as negative allosteric modulators of the P2X7 receptor. medchemexpress.compatsnap.com

Table 2: Receptor Binding Profile of Selected Piperazine Analogs

| Compound Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| m-chlorophenylpiperazine (mCPP) | 5-HT2C/2B | Agonist | nih.gov |

| Indoline and piperazine derivatives | D2/D4 | Antagonist | nih.govconsensus.app |

| Piperazine/Piperidine derivatives | H3 / σ1 | Antagonist | acs.orgnih.gov |

| Benzylpiperazine derivatives | σ1 | Ligands/Antagonists | nih.gov |

| Various piperazine analogs | P2X7 | Antagonist | nih.govresearchgate.netnih.gov |

Enzyme Inhibition Studies

The this compound scaffold has been the subject of various enzymatic inhibition studies, exploring its potential as a modulator of diverse biological targets. These investigations have spanned a range of enzymes implicated in cancer, neurological disorders, and other pathological conditions. The following sections detail the findings of these inhibitory studies.

Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a key target for anticancer drug development. mdpi.com Piperazine derivatives have been identified as potential inhibitors of this enzyme. mdpi.com For instance, certain benzo[a]phenazine (B1654389) derivatives incorporating an alkylamino side chain have demonstrated inhibitory activity against topoisomerase II, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net While direct inhibitory data for this compound on topoisomerase II is not extensively detailed in the available literature, the established activity of related piperazine-containing compounds suggests that this structural motif is a promising starting point for the design of novel topoisomerase II inhibitors. nih.gov The mechanism of action for such inhibitors often involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the DNA and subsequent cell death. mdpi.com

Nicotinamide adenine (B156593) dinucleotide (NAD) is a crucial coenzyme in cellular redox reactions, and its metabolism is a target for therapeutic intervention in various diseases. nih.govnih.gov Early studies have indicated that disubstituted piperazines can selectively inhibit the in vitro NAD-dependent oxidation of substrates such as pyruvate. While specific quantitative data on the inhibition of NAD-dependent oxidation by this compound is limited, the broader class of piperazine derivatives has shown the potential to modulate this pathway. sigmaaldrich.com Further research is needed to fully characterize the inhibitory profile of this compound against specific NAD-dependent enzymes and to elucidate the structure-activity relationships governing this inhibition.

Carbonic anhydrases (CAs) are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The sulfonamide group is a classic zinc-binding feature in many CA inhibitors. Notably, piperazine sulfonamides have demonstrated carbonic anhydrase inhibitory activity. mdpi.com Furthermore, studies on sulfonamides incorporating heterocyclic rings have revealed potent and selective inhibition of various CA isoforms, including the cytosolic CA II and VII. nih.gov Although direct inhibitory data for this compound against carbonic anhydrase is not specified in the reviewed literature, the presence of the piperazine nucleus in known CA inhibitors suggests its potential as a scaffold for the development of new modulators of this enzyme family. mdpi.com

Acetylcholine esterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com The 1-benzoylpiperazine moiety is a core structural feature in a number of reported AChE inhibitors. For example, a series of thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated for their AChE inhibitory activity. Several of these compounds displayed significant inhibitory effects, with IC50 values in the sub-micromolar to low micromolar range. nih.gov

| Compound | R Group | AChE IC50 (µM) |

|---|---|---|

| 35 | 4-chlorophenyl | 0.9767 |

| 38 | 4-bromophenyl | 0.9493 |

| 40 | 4-iodophenyl | 0.8023 |

| 45 | 4-methoxyphenyl | 1.122 |

| 57 | 3,4-dimethoxyphenyl | 1.2130 |

| 61 | 2,5-dimethoxyphenyl | 0.9193 |

Table 1: Acetylcholine Esterase inhibitory activity of selected thiazole-substituted benzoylpiperazine derivatives. Data sourced from nih.gov.

The data indicates that the nature and position of the substituent on the phenyl ring attached to the thiazole (B1198619) moiety have a significant impact on the inhibitory potency against AChE. Halogen substitutions at the para-position of the phenyl ring resulted in compounds with sub-micromolar IC50 values.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of this compound and its analogs has been investigated to understand the structural requirements for their biological activities. These studies have primarily focused on modifications of the benzoyl and piperazine moieties.

The bioisosteric replacement of the piperazine ring with a piperidine ring has been explored in the context of developing dual-target inhibitors. nih.gov In many cases, the benzoylpiperidine scaffold serves as a privileged structure in medicinal chemistry. mdpi.com The carbonyl group of the benzoylpiperidine can form hydrogen bonds with the biological target, potentially enhancing activity.

In the context of AChE inhibition, SAR studies on thiazole-substituted benzoylpiperazine derivatives have revealed key insights. The presence of a substituted phenyl group on the thiazole ring is crucial for activity. Molecular modeling studies have suggested that key interactions occur with amino acid residues such as Trp286, Arg296, and Tyr341 in the active site of AChE. nih.gov The electronic nature of the substituents on the benzoyl ring also plays a role. For instance, in a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives, the presence of halogen substituents at the 3-position of the aromatic ring did not lead to an enhancement of AChE inhibitory activity. mdpi.com

Impact of Substituents on Biological Activity

The biological activity of piperazine-based compounds can be significantly modulated by the nature and position of substituents on their aromatic rings. In the case of 1-benzoylpiperazine analogs, modifications to the benzoyl moiety have been shown to have a profound effect on their pharmacological properties, particularly in the context of anticancer activity.

Research into a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated that various substituents on the benzoyl ring lead to significant cell growth inhibitory activity across numerous cancer cell lines. nih.govresearchgate.net The introduction of different functional groups, ranging from electron-donating to electron-withdrawing groups, alters the electronic properties, lipophilicity, and steric profile of the molecules, thereby influencing their interaction with biological targets. For instance, studies on phenylpiperazine derivatives have noted that introducing electron-donating groups (like CH₃ or OCH₃) or electron-withdrawing groups (like Cl or F) into the phenyl rings influences the lipophilicity of the compound, which in turn affects penetration through cellular membranes to interact with targets like DNA. nih.gov

In one study, a series of compounds (5a-g) were synthesized with different substituents at the para-position of the benzoyl ring. mdpi.com All the synthesized compounds exhibited significant cytotoxicity against a panel of cancer cell lines derived from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.net The cytotoxic effects were found to be dose-dependent. researchgate.net For example, compound 5a , which is a 4-chloro substituted analog, showed notable growth inhibition against various cell lines. researchgate.net The introduction of a second fluorine atom to the benzoyl moiety was observed to alter the GI50 (Growth Inhibition 50) values. researchgate.net This highlights the sensitivity of the biological activity to subtle changes in the substitution pattern.

The data below summarizes the growth inhibitory effects of several 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on different human cancer cell lines.

| Compound | Substituent (R) | HUH7 GI50 (μM) | HCT116 GI50 (μM) | MCF7 GI50 (μM) |

|---|---|---|---|---|

| 5a | 4-Cl | 1.91 | <2.5 | <2.5 |

| 5b | 4-F | 0.44 | <2.5 | <2.5 |

| 5c | 4-CH3 | 0.31 | <2.5 | <2.5 |

| 5d | 4-OCH3 | 0.85 | <2.5 | <2.5 |

| 5e | 4-NO2 | 1.67 | <2.5 | <2.5 |

| 5f | 4-Phenyl | 1.22 | <2.5 | <2.5 |

| 5g | 2,4-di-F | >40 | >40 | >40 |

Furthermore, structural modifications to the piperazine ring itself can drastically alter biological activity. For instance, in a series of dual histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety was found to be a critical structural element for enhancing affinity towards the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure and conformational flexibility of 1-benzoylpiperazine derivatives are crucial determinants of their biological activity. Conformational analysis reveals the preferred spatial arrangement of the molecule, which dictates how it can interact with a biological target.

For N-benzoylated piperazine compounds, two primary conformational phenomena are of key importance: the restricted rotation of the amide (N-C=O) bond and the chair-boat interconversion of the piperazine ring. rsc.org Due to the partial double-bond character of the amide linkage, rotation is hindered, leading to the existence of distinct conformers at room temperature. rsc.org Furthermore, the piperazine ring typically adopts a chair conformation, but it can undergo ring inversion. These conformational changes have specific energy barriers (ΔG‡) that can be determined using techniques like temperature-dependent NMR spectroscopy, with calculated values ranging from 56 to 80 kJ mol⁻¹. rsc.org

The substituents on the benzoyl ring can influence these energy barriers. rsc.org An additional aryl substituent on the second piperazine nitrogen can lead to reduced rotational and inversion barriers compared to a free secondary amine. rsc.org Crystal structure analyses of related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines confirm that the molecular conformation is influenced by substituents, leading to different crystal packing and supramolecular assemblies through various hydrogen bonds. iucr.org

The concept of a "bioactive conformation" refers to the specific three-dimensional shape a molecule adopts when it binds to its biological target. For a molecule to be active, it must be able to adopt this specific conformation. Computational methods, such as random search conformational analysis, are used to explore the potential energy surface of these molecules to identify stable low-energy conformations. njit.edu Studies on analogs suggest that solvation may not significantly alter the location of conformational minima for some piperazine derivatives. njit.edu For other analogs, like 1-(2-pyrimidinyl)piperazine derivatives, pharmacophore models have been designed based on their bioactive conformations. nih.gov These models identify the key chemical features and their spatial arrangement necessary for biological activity, serving as a guide for the design of new, more potent compounds. nih.gov

Ligand Efficiency and Lipophilicity Considerations

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Medicinal chemists use various metrics to assess the "drug-likeness" of a molecule, with Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) being two of the most important. These metrics help guide the optimization of lead compounds by considering the relationship between potency and physicochemical properties.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for assessing how efficiently a molecule binds to its target, normalizing potency for molecular size. During lead optimization, there is a common trend where activity increases with the size of the molecule. nih.gov However, simply increasing size can lead to poor pharmacokinetic properties. LE helps identify smaller, more efficient fragments that can be developed into drug candidates. Studies on other classes of compounds have shown that ligand efficiencies tend to decrease as the size of the ligands increases beyond a certain point (e.g., 50 heavy atoms). nih.gov

Lipophilicity (often measured as logP or clogP) is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. The introduction of different substituents on the phenyl rings of phenylpiperazine derivatives is a known strategy to modulate lipophilicity and, consequently, the penetration through biological membranes. nih.gov

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), combines potency and lipophilicity (LipE = pIC50 - logP). It measures how effectively a compound's lipophilicity is utilized to achieve binding affinity. nih.gov In a lead optimization program, the goal is often to increase potency without a corresponding increase in lipophilicity, thereby improving the LipE. nih.gov For a compound to be considered a promising drug candidate, a LipE greater than 5 combined with a clogP value between 2 and 3 is often considered optimal. nih.gov By analyzing the LipE of a series of analogs, researchers can prioritize compounds that have a better balance of potency and lipophilicity, increasing the likelihood of downstream success. nih.gov

Mechanistic and Molecular Studies

Mechanism of Action Elucidation

The piperazine (B1678402) scaffold is a significant pharmacophore found in a multitude of biologically active compounds, contributing to treatments in oncology, infectious diseases, and neurology. nih.gov Derivatives of piperazine exert their effects through diverse and complex mechanisms at the molecular level. These mechanisms often involve direct interaction with cellular macromolecules, modulation of critical signaling pathways, and, in the context of antimicrobial applications, the disruption of microbial integrity. The specific substitutions on the piperazine ring play a crucial role in defining the compound's affinity for various targets and its ultimate biological effect.

The biological activity of 1-(2-chlorobenzoyl)piperazine and its analogs is rooted in their interaction with specific molecular targets. The piperazine heterocycle is a versatile scaffold known to interact with a range of biological targets through both hydrophobic and hydrogen bonding interactions. nih.gov

Receptor Interactions: Piperazine derivatives are widely recognized for their interactions with various neurotransmitter receptors.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Diaryl piperazine derivatives have been identified as potent and selective dopamine D4 receptor antagonists. nih.govresearchgate.net Related compounds, such as 1-(m-chlorophenyl)piperazine (m-CPP), act as agonists at 5-HT1B and 5-HT1C serotonin receptors. nih.gov The piperazine moiety is a critical structural element for these interactions. nih.gov

GABA Receptors: In the context of anthelmintic action, piperazine compounds function as GABA (γ-aminobutyric acid) receptor agonists. drugbank.comwikipedia.org This interaction leads to hyperpolarization of nerve endings in parasites, causing flaccid paralysis. drugbank.com

Enzyme Inhibition: Piperazine-containing compounds have been shown to inhibit several key enzymes.

Monoamine Oxidase (MAO): Certain piperazine-derived chalcones are potent, reversible, and competitive inhibitors of MAO-B, an enzyme critical in the monoamine pathway. nih.gov Molecular docking simulations suggest that substituents on the phenyl ring interact with the substrate cavity of the MAO-B active site. nih.gov

DNA Topoisomerase II / DNA Gyrase: Piperazine derivatives have been shown to inhibit topoisomerase II activity. nih.gov Specifically, they can act as novel bacterial type II topoisomerase inhibitors (NBTIs) by stabilizing single-strand DNA cleavage breaks. nih.gov This inhibition prevents the bacterial DNA gyrase from maintaining the necessary DNA topology for replication and transcription. nih.gov

Other Enzymes: Various piperazine derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), MMP-3, and carbonic anhydrase. nih.govnih.gov

| Target Class | Specific Target | Interaction/Effect | Compound Class |

| Receptors | Dopamine D4 Receptor | Antagonism | Diaryl piperazines nih.govresearchgate.net |

| Serotonin 5-HT1B/1C Receptors | Agonism | Phenylpiperazines (e.g., m-CPP) nih.gov | |

| GABA Receptor | Agonism | Piperazine drugbank.comwikipedia.org | |

| Enzymes | Monoamine Oxidase B (MAO-B) | Competitive Inhibition | Piperazine-derived chalcones nih.gov |

| DNA Topoisomerase II / Gyrase | Inhibition | Piperazine derivatives nih.govnih.govnih.gov | |

| Acetylcholinesterase (AChE) | Weak Inhibition | Piperazine-derived chalcones nih.gov |

Piperazine derivatives have demonstrated significant capabilities in modulating cellular pathways that govern cell fate, particularly those related to cell proliferation and programmed cell death.

Apoptosis Induction: Many piperazine analogues are known to kill tumor cells directly through the induction of apoptosis. nih.gov Studies on piperazine derivatives clubbed with 2-azetidinone pharmacophores in HeLa cervical cancer cells showed that these compounds induce apoptosis through an oxidative stress-mediated intrinsic mitochondrial pathway. researchgate.net Key events in this process include:

Phosphatidylserine Externalization: A marker for early apoptosis. researchgate.net

Mitochondrial Membrane Potential (MMP) Decrease: Indicates mitochondrial dysfunction, a central event in the intrinsic apoptosis pathway. researchgate.netresearchgate.net

Caspase Activation: Differential activation of initiator and effector caspases is a hallmark of apoptosis. researchgate.net

DNA Fragmentation: A later-stage event in apoptosis. researchgate.net

Cell Cycle Progression: Mechanistic evaluations have shown that piperazines can inhibit cell cycle progression. nih.gov For instance, a novel 4-methylbenzoylhydrazide platinum(II) complex, which contains a structure related to the benzoyl moiety of this compound, was found to arrest the cell cycle of MCF-7 breast cancer cells at the G2 phase. mdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. mdpi.com The proportion of cells arrested in the G2 phase by this complex was reported to be as high as 49.47%. mdpi.com

The antimicrobial action of some piperazine-based compounds involves the physical disruption of microbial cell membranes. Piperazine-based polymers, for example, target the cytoplasmic membrane of bacteria. nih.gov This interaction leads to increased membrane permeability and the subsequent leakage of essential intercellular components, ultimately resulting in cell death. nih.gov This mechanism has been observed against both E. coli and S. aureus. nih.gov Studies using scanning electron microscopy (SEM) have visually confirmed that piperazine and amino peptides target the bacterial cell wall and cytoplasmic membrane, causing leakage of cytoplasmic fluid. nih.gov The increased permeability can also have a synergistic effect, enhancing the uptake and efficacy of other antibiotics like ciprofloxacin. mdpi.com

A key mechanism by which some piperazine derivatives exert their cytotoxic effects is through the induction of oxidative stress. researchgate.net The chlorobenzene component itself has been shown to induce oxidative stress in human lung epithelial cells. nih.gov This is characterized by:

Increased Reactive Oxygen Species (ROS): Treatment with piperazine derivatives can lead to the generation of intracellular ROS. researchgate.net

Upregulation of Stress Markers: Exposure to chlorobenzene elevates the expression of cellular markers for oxidative stress, including heme oxygenase 1 (HO-1) and superoxide dismutase 1 (SOD1). nih.gov

This increase in ROS can damage cellular components, including mitochondria, leading to a decrease in mitochondrial membrane potential and triggering the intrinsic pathway of apoptosis. researchgate.net Endogenously produced hydrogen sulfide (H₂S) in bacteria is known to be a protective molecule against such oxidative stress, and its inhibition can enhance the efficacy of antimicrobial agents. nih.gov

Piperazine derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential type II topoisomerase. nih.govresearchgate.net This enzyme is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. researchgate.netmdpi.com

The mechanism of inhibition involves binding to the DNA gyrase-DNA complex.

Gyrase B (GyrB) Subunit Interaction: Many inhibitors, including natural coumarin antibiotics, are competitive inhibitors that block the ATP-binding site on the GyrB subunit, thus inhibiting the enzyme's ATPase activity. researchgate.net

Gyrase A (GyrA) Subunit Interaction: Fluoroquinolones, another class of gyrase inhibitors, stabilize a cleaved form of the DNA by interacting with the GyrA subunit, preventing the re-ligation of the DNA strand. mdpi.commdpi.com

DNA Binding: Some piperazine derivatives have been shown to bind directly to DNA, often in the minor groove, which can contribute to their cytotoxic effects. nih.gov Spectroscopic and molecular docking studies have confirmed the ability of certain sulfonyl piperazine compounds to bind to both topoisomerase and DNA. nih.gov A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated a dose-dependent inhibition of DNA gyrase supercoiling activity. nih.gov

The term "activation" in this context refers to the modulation of monoamine pathways, often through the inhibition of degradative enzymes or interaction with pathway receptors. Piperazine derivatives are well-documented modulators of these pathways, which are crucial for neurotransmission.

Monoamine Oxidase (MAO) Inhibition: MAOs are key enzymes that catalyze the oxidative deamination of monoamines like serotonin, dopamine, and norepinephrine. Inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov

A study of eleven piperazine-containing chalcones found that two compounds, PC10 and PC11, were remarkable inhibitors of MAO-B with IC₅₀ values of 0.65 µM and 0.71 µM, respectively. nih.gov

Kinetic studies revealed them to be reversible and competitive inhibitors. nih.gov

Molecular docking showed that substituents on the phenyl ring, such as the fluorine atom in PC10, interact directly with the substrate cavity of the MAO-B active site. nih.gov

Receptor-Mediated Modulation: As mentioned previously (4.1.1), phenylpiperazine compounds like m-CPP are agonists at serotonin receptors (5-HT1B/1C), while others are antagonists at dopamine D4 receptors. nih.govnih.gov These interactions directly modulate the signaling of monoamine neurotransmitters in the central nervous system, affecting processes like locomotor activity. nih.gov

| Compound | Target Enzyme | Inhibition Type | Kᵢ Value (µM) |

| PC10 | MAO-B | Reversible, Competitive | 0.63 ± 0.13 |

| PC11 | MAO-B | Reversible, Competitive | 0.53 ± 0.068 |

Data from a study on piperazine-derived chalcones. nih.gov

Computational and In Silico Investigations

Computational and in silico methods are instrumental in predicting the molecular behavior, pharmacokinetic properties, and potential biological targets of chemical compounds. For this compound and its analogs, these techniques have been employed to elucidate their interactions with proteins, predict metabolic fate, and guide the design of new derivatives with improved activity and pharmacokinetic profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the specific interactions that drive the biological activity of a compound. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar piperazine derivatives provides insights into its potential binding modes and protein targets.

Derivatives of piperazine have been investigated for their interactions with a variety of biological targets, including receptors and enzymes. For instance, molecular docking simulations of some piperazine compounds have been used to investigate their binding to the dopamine D2 receptor, with docking scores indicating potentially strong interactions . In studies of other complex molecules containing a chlorobenzoyl moiety, docking has been used to explore interactions with DNA and topoisomerase II (Topo II), revealing potential mechanisms for anticancer activity nih.gov.

The primary types of interactions observed in these studies include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen of the carbonyl group in the 2-chlorobenzoyl moiety are potential hydrogen bond acceptors and donors, which can form crucial interactions with amino acid residues in a protein's active site. For example, studies on similar compounds have shown the formation of hydrogen bonds with aspartic acid residues nih.gov.

Hydrophobic Interactions: The aromatic rings (chlorobenzoyl and the piperazine ring itself) can engage in hydrophobic interactions with nonpolar amino acid residues of the target protein.

π-π Stacking: The chlorobenzoyl ring can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket of a protein nih.gov.

| Potential Protein Target | Key Interacting Residues (Examples from Analogs) | Primary Interaction Types |

|---|---|---|

| Dopamine D2 Receptor | Not Specified | Hydrogen Bonding, Hydrophobic Interactions |

| Topoisomerase II | Aspartic Acid, Tyrosine | Hydrogen Bonding, π-π Stacking |

| DNA Minor Groove | Adenine (B156593), Guanine | Hydrogen Bonding, Van der Waals Forces |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds to identify new molecules with the potential for similar activity dovepress.comresearchgate.netnih.govplos.org.